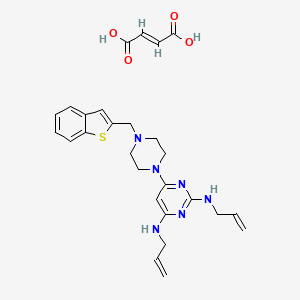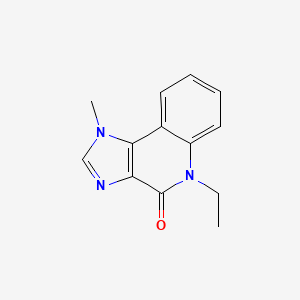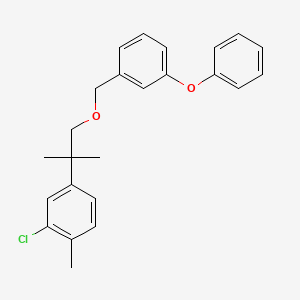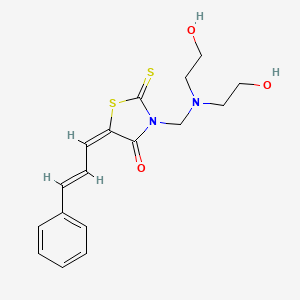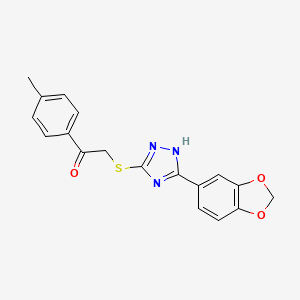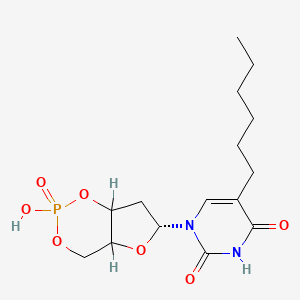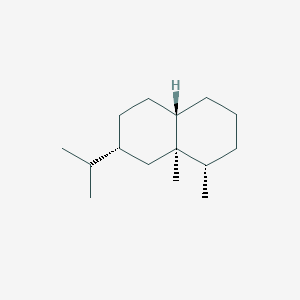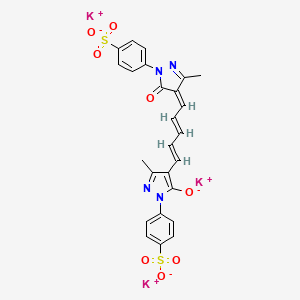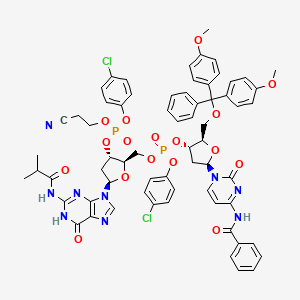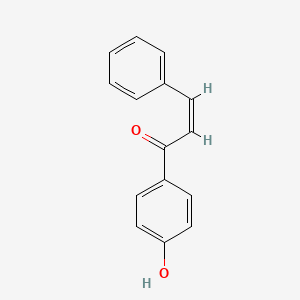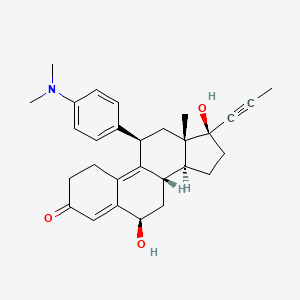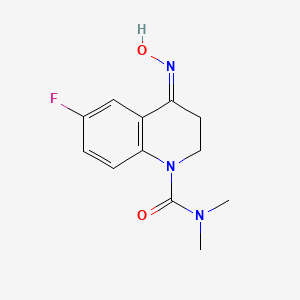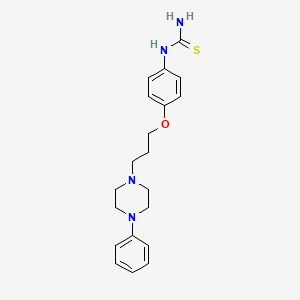
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a compound that belongs to the class of thioureas Thioureas are organosulfur compounds with the general formula SC(NH2)2 This particular compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of 4-phenylpiperazine with 3-bromopropanoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction is usually carried out in an aqueous basic medium to facilitate the coupling of the aromatic amines with the electrophiles .
Industrial Production Methods
Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of intermediates followed by their reaction with thiourea under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amines from reduction, and various substituted thioureas from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mecanismo De Acción
The mechanism of action of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with various molecular targets and pathways. It is known to compromise the plasma membrane integrity of cancer cells, leading to cell death . The compound’s lysosomotropic property allows it to accumulate in lysosomes, elevating intra-lysosomal pH and inhibiting autophagosome degradation, which enhances its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the piperazine and propoxyphenyl groups.
4-phenylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its hybrid structure combining a piperazine ring with a propoxyphenyl group, which enhances its biological activity and specificity towards cancer cells .
Propiedades
Número CAS |
119321-69-6 |
|---|---|
Fórmula molecular |
C20H26N4OS |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]thiourea |
InChI |
InChI=1S/C20H26N4OS/c21-20(26)22-17-7-9-19(10-8-17)25-16-4-11-23-12-14-24(15-13-23)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H3,21,22,26) |
Clave InChI |
NONZODOZIHNIQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


